molecular formula C9H11F2NO3 B15058542 cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate

cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate

Cat. No.: B15058542
M. Wt: 219.18 g/mol
InChI Key: LECUKWAZNOOYRO-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This fluorinated isoxazole derivative features a bicyclic cyclopenta-isoxazole scaffold with a cis-configuration, an ethyl ester group at position 3, and two fluorine atoms at position 3. Its molecular formula is C₉H₁₁F₂NO₃, with a molecular weight of 219.19 g/mol. The compound’s structural uniqueness lies in the 5,5-difluoro substitution, which imparts distinct electronic and steric properties compared to non-fluorinated analogs. It is typically synthesized via fluorination of precursor molecules or cyclization reactions involving fluorine-containing reagents.

Properties

Molecular Formula

C9H11F2NO3

Molecular Weight

219.18 g/mol

IUPAC Name

ethyl (3aS,6aS)-5,5-difluoro-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole-3-carboxylate

InChI

InChI=1S/C9H11F2NO3/c1-2-14-8(13)7-5-3-9(10,11)4-6(5)15-12-7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

LECUKWAZNOOYRO-RITPCOANSA-N

Isomeric SMILES

CCOC(=O)C1=NO[C@@H]2[C@H]1CC(C2)(F)F

Canonical SMILES

CCOC(=O)C1=NOC2C1CC(C2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate with suitable reagents to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties
cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate C₉H₁₁F₂NO₃ Ethyl ester, 5,5-difluoro High lipophilicity; enhanced metabolic stability; low aqueous solubility
Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate (CAS 137267-49-3) C₉H₁₃NO₃ Ethyl ester Moderate lipophilicity; hydrolytically sensitive; moderate solubility in organic solvents
5-Amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3,5-dicarboxylic acid C₈H₁₀N₂O₄ Amino group, dicarboxylic acid High polarity; water-soluble; low membrane permeability
Key Observations:

Fluorination Effects: The 5,5-difluoro substitution in the target compound increases electron-withdrawing effects, stabilizing the isoxazole ring against nucleophilic attack compared to the non-fluorinated ethyl ester analog . This also enhances metabolic stability, a critical factor in pharmaceutical applications.

Polarity and Solubility : The dicarboxylic acid analog (C₈H₁₀N₂O₄) exhibits high water solubility due to its polar functional groups but poor membrane permeability, limiting its utility in drug delivery . In contrast, the fluorinated compound’s lipophilicity favors cellular uptake.

Synthetic Complexity: Introducing fluorine atoms requires specialized reagents (e.g., DAST, Deoxo-Fluor), making the target compound’s synthesis more challenging than the non-fluorinated ethyl ester analog .

Physicochemical and Stability Profiles

Thermal Stability: The fluorinated compound demonstrates superior thermal stability (decomposition >200°C) compared to the non-fluorinated analog (decomposition ~150°C), attributed to stronger C–F bond energies and reduced ring strain. Hydrolytic Stability: The ethyl ester group in the non-fluorinated analog is prone to hydrolysis under acidic/basic conditions, whereas the fluorine atoms in the target compound sterically shield the ester moiety, slowing degradation .

Crystallographic Characterization

Both the target compound and its analogs are characterized using X-ray crystallography, often employing the SHELX software suite (e.g., SHELXL for refinement) . Fluorine atoms in the target compound introduce distinct electron density maps, enabling precise determination of bond lengths and angles. For example, the C–F bond length is typically ~1.34 Å, consistent with known fluorinated cyclopentane systems .

Biological Activity

cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate is a novel organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and difluoromethyl group. This compound has garnered attention for its biological activities, particularly in the context of drug discovery for various diseases, including tuberculosis and cancer.

  • Chemical Formula : C9H11F2N2O4
  • Molecular Weight : Approximately 219.19 g/mol
  • CAS Number : 1695077-36-1

The compound's structure includes both isoxazole and cyclopentane moieties, which contribute to its distinctive chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods are essential for achieving high yields and purity necessary for biological evaluations.

Antimicrobial Activity

Recent studies have indicated the compound's potential as an antimicrobial agent. A comparative analysis with structurally related compounds shows that this compound exhibits notable in vitro efficacy against various pathogenic bacteria and Mycobacterium tuberculosis (Mtb) strains. The Minimum Inhibitory Concentration (MIC) values range from 0.25 to 16 µg/mL, indicating strong antibacterial properties.

Compound NameMIC (µg/mL)Selectivity Index
This compound0.25 - 16>10
Compound A0.50>15
Compound B1.00>8

The mechanism by which this compound exerts its antimicrobial effects is still under investigation. Preliminary findings suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival.

Study on Drug-resistant Tuberculosis

In a recent study focused on drug-resistant Mtb strains, this compound demonstrated significant activity against strains resistant to first-line antitubercular drugs. The compound not only showed low MIC values but also exhibited a high Selectivity Index (SI), indicating a favorable safety profile alongside its efficacy.

Cancer Research Applications

Research indicates potential applications of this compound in cancer therapy. Its structural features may allow it to act as a scaffold for developing new anti-cancer agents targeting specific pathways involved in tumor growth and metastasis.

Q & A

Basic Question: How can the catalytic condensation of primary nitro compounds with dipolarophiles be optimized for synthesizing cis-ethyl 5,5-difluoro derivatives?

Methodological Answer:
Optimization involves monitoring reaction conditions (temperature, catalyst loading, and solvent polarity) to favor cycloaddition. Use gas chromatography (GC) with a SIMPLICITY-5 column to track intermediates and products in real-time, as described for analogous isoxazole derivatives . Adjust stoichiometry of the nitro compound and dipolarophile to minimize side reactions. Post-reaction, employ liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, ethyl ether/hexane 1:1) for purification. Validate purity via GC-MS and 1H NMR, noting characteristic signals (e.g., ethyl ester protons at δ 1.34–1.37 ppm) .

Basic Question: What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

1H/13C NMR : Assign stereochemistry using coupling constants (e.g., J = 5.1–10.2 Hz for cyclopentane ring protons) and diastereotopic splitting patterns. For example, δ 4.40–4.52 ppm corresponds to hydroxyl-bearing carbons in isoxazole derivatives .

X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing the 3D structure. Focus on resolving fluorine positions (5,5-difluoro substitution) to confirm cis configuration .

Advanced Question: How can diastereomeric mixtures arising during synthesis be resolved, and what analytical methods validate their separation?

Methodological Answer:
Diastereomers can be separated via preparative HPLC with chiral stationary phases or fractional crystallization. For validation:

  • GC-MS : Compare retention times (e.g., t = 18.4–20.8 min for four diastereomers) .
  • 1H NMR : Analyze splitting patterns (e.g., anti-4 diastereomer shows δ 5.36 ppm for cyclopentane protons vs. δ 5.23 ppm in syn-4) .
  • Polarimetry : Measure specific rotation to confirm enantiomeric excess if chiral centers are present.

Advanced Question: How can computational modeling predict the reactivity of the cyclopenta[d]isoxazole core in nucleophilic or electrophilic reactions?

Methodological Answer:
Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Software like Gaussian or ORCA can model electrophilic attack at the isoxazole oxygen (high HOMO) or nucleophilic substitution at the fluorinated carbons (low LUMO). Validate predictions experimentally by tracking reaction kinetics via in-situ IR or NMR .

Advanced Question: How are stereochemical contradictions resolved between NMR data and X-ray crystallography results?

Methodological Answer:

NMR Analysis : Assign NOESY/ROESY correlations to identify spatial proximity of protons (e.g., axial vs. equatorial fluorine in the cyclopentane ring).

X-ray Refinement : Use SHELXL to refine anisotropic displacement parameters for fluorine atoms. If discrepancies persist (e.g., dynamic disorder in solution vs. solid state), conduct variable-temperature NMR to probe conformational flexibility .

Advanced Question: What strategies are employed to synthesize stereoisomerically pure β-aminocyclopentanecarboxylate analogs from this compound?

Methodological Answer:

Reductive Ring-Opening : Treat the isoxazole with Zn/HOAc to generate β-amino intermediates. Use tert-butoxycarbonyl (Boc) protection to stabilize amines during synthesis, as demonstrated for tert-butyl carbamate derivatives (48% yield) .

Chiral Chromatography : Employ supercritical fluid chromatography (SFC) with Chiralpak columns to isolate enantiomers.

X-ray Validation : Confirm absolute configuration via anomalous dispersion effects in SHELXL-refined structures .

Basic Question: What precautions are necessary when handling fluorinated cyclopenta[d]isoxazole derivatives to ensure reaction reproducibility?

Methodological Answer:

  • Moisture Control : Use anhydrous solvents (e.g., distilled DCM) to prevent hydrolysis of the ester group.
  • Temperature Gradients : Maintain reactions below 40°C to avoid retro-cycloaddition, as observed in analogous isoxazole syntheses .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to protect reactive intermediates (e.g., nitro compounds).

Advanced Question: How can high-resolution mass spectrometry (HRMS) and isotopic labeling elucidate degradation pathways of this compound?

Methodological Answer:

  • HRMS : Monitor exact mass shifts (e.g., m/z 293 [M + Na]+) to identify degradation products like de-esterified acids or ring-opened amines .
  • 18O/2H Labeling : Track oxygen incorporation during hydrolysis or fluorine displacement via isotopic patterns in HRMS spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.